

DSPE-Polysarcosine66: A Superior Alternative for Enhanced mRNA Delivery

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A comparative guide for researchers, scientists, and drug development professionals.

The advent of mRNA-based therapeutics and vaccines has underscored the critical need for safe and efficient delivery systems. While lipid nanoparticles (LNPs) incorporating polyethylene glycol (PEG) have been the cornerstone of current platforms, concerns regarding PEG-related immunogenicity have prompted the exploration of alternatives.[1][2] This guide provides a comprehensive comparison of LNPs formulated with **DSPE-polysarcosine66** (DSPE-pSar66) versus traditional DSPE-PEG, supported by experimental data, to validate the enhanced performance of DSPE-pSar66 for mRNA delivery.

Performance Comparison: DSPE-pSar66 vs. DSPE-PEG LNPs

Studies have demonstrated that replacing PEG lipids with polysarcosine (pSar) lipids in LNP formulations can either maintain or significantly enhance mRNA delivery efficiency.[3][4] Polysarcosine, a polypeptoid of N-methylated glycine, offers comparable "stealth" properties to PEG, reducing protein binding and prolonging circulation time, while exhibiting lower immunogenicity.[1]

Physicochemical Properties

The physicochemical characteristics of LNPs are crucial for their stability and biological activity. The following tables summarize the properties of LNPs formulated with different ionizable lipids and either a PEG lipid or a pSar lipid.



Table 1: Physicochemical Properties of ALC-0315-based LNPs

Lipid Component	Size (nm)	Polydispersity Index (PDI)	Encapsulation Efficiency (%)	Zeta Potential (mV)
ALC-0159 (PEG)	~80	< 0.2	~90%	Slightly Negative
DMG-pSar25	~100	< 0.2	80-90%	Slightly Negative
C16-pSar25	> 150	> 0.2	80-90%	Slightly Negative
C18-pSar25	> 150	> 0.2	80-90%	Slightly Negative
TETAMINE- pSar25	~150	< 0.2	80-90%	Slightly Positive
DOPE-pSar25	~80	< 0.2	~70%	Slightly Negative

Data compiled from studies investigating the replacement of PEG lipids with various pSar lipids in ALC-0315 LNP formulations.

Table 2: Physicochemical Properties of SM-102-based LNPs

Lipid Component	Size (nm)	Polydispersity Index (PDI)	Encapsulation Efficiency (%)	Zeta Potential (mV)
DMG-PEG2000	~80-100	< 0.2	> 90%	Slightly Positive
DMG-pSar25	~100	< 0.2	80-90%	Slightly Positive
C16-pSar25	> 150	> 0.2	80-90%	Slightly Positive
C18-pSar25	> 150	> 0.2	80-90%	Slightly Positive
TETAMINE- pSar25	~150	< 0.2	80-90%	Slightly Positive
DOPE-pSar25	~80	< 0.2	80-90%	Slightly Positive

Data compiled from studies investigating the replacement of PEG lipids with various pSar lipids in SM-102 LNP formulations.



In Vitro mRNA Delivery Efficiency

The transfection efficiency of pSar-LNPs has been shown to be comparable or superior to that of PEG-LNPs in various cell lines.

Table 3: In Vitro Transfection Efficiency (Relative Luminescence Intensity)

LNP Formulation (lonizable Lipid)	Cell Line	DMG-pSar25 vs. PEG Control
ALC-0315	C2C12	Enhanced
ALC-0315	Нер3В	Enhanced
SM-102	C2C12	Comparable
SM-102	Нер3В	Comparable

Results are based on studies comparing the luminescence intensity after transfection with luciferase-encoding mRNA delivered by LNPs.

In Vivo Safety and Immunogenicity

A key advantage of polysarcosine is its potential for reduced immunogenicity compared to PEG. Studies in animal models have shown that pSar-LNPs exhibit a favorable safety profile.

Table 4: In Vivo Immunogenicity Profile

LNP Formulation	Pro-inflammatory Cytokine Levels (IL-1β, IL-6, IL-8)
PEG-LNP	Standard
pSar-LNP	Lower

Data from in vitro studies using human whole blood, indicating a lower inflammatory response with pSar-LNPs.

Experimental Protocols



LNP Formulation

The following protocol describes the rapid mixing method for preparing mRNA-encapsulated LNPs.

- Preparation of Lipid Stock Solutions:
 - Dissolve the ionizable lipid (e.g., ALC-0315 or SM-102), phospholipid (e.g., DSPC), cholesterol, and DSPE-pSar66 or DSPE-PEG in ethanol to achieve the desired molar ratios.
 - For SM-102 based LNPs, a typical molar ratio is 50:10:38.5:1.5 (ionizable lipid:DSPC:cholesterol:pSar/PEG-lipid).
 - For ALC-0315 based LNPs, a common molar ratio is 46.3:9.4:42.7:1.6 (ionizable lipid:DSPC:cholesterol:pSar/PEG-lipid).
- Preparation of mRNA Solution:
 - Dilute the mRNA transcript in a low pH buffer (e.g., 10 mM citrate buffer, pH 4.0).
- Microfluidic Mixing:
 - Load the lipid-ethanol solution and the mRNA-aqueous solution into separate syringes.
 - Use a microfluidic mixing device (e.g., NanoAssemblr) to rapidly mix the two solutions at a defined flow rate ratio (typically 3:1 aqueous to organic).
- Purification:
 - Dialyze the resulting LNP suspension against phosphate-buffered saline (PBS) to remove ethanol and non-encapsulated mRNA.
 - Sterile-filter the final LNP formulation through a 0.22 μm filter.

In Vitro Transfection Assay

This protocol outlines the procedure for assessing mRNA delivery efficiency in cell culture.



· Cell Seeding:

 Plate cells (e.g., C2C12, Hep3B) in a 96-well plate at a suitable density and allow them to adhere overnight.

LNP Treatment:

- Dilute the mRNA-LNPs in complete cell culture medium to the desired final concentration of mRNA.
- Remove the old medium from the cells and add the LNP-containing medium.
- Incubation:
 - Incubate the cells for a specified period (e.g., 24-48 hours) at 37°C and 5% CO2.
- Quantification of Protein Expression:
 - If using a reporter mRNA (e.g., luciferase), lyse the cells and measure the reporter protein activity using a suitable assay kit and a luminometer.
 - Normalize the results to the total protein concentration in each well.

In Vivo Evaluation in Mouse Model

This protocol describes a general procedure for evaluating the in vivo performance of mRNA-LNPs.

- · Animal Model:
 - Use a suitable mouse strain (e.g., C57BL/6).
- · Administration:
 - Administer the mRNA-LNPs via the desired route (e.g., intravenous injection). The dosage will depend on the specific study design.
- Biodistribution and Protein Expression:

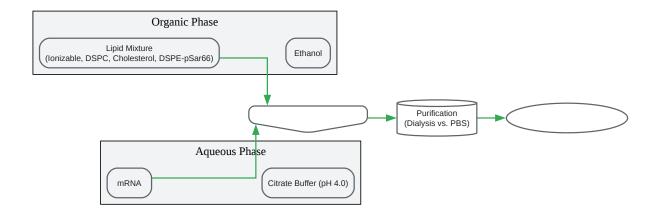


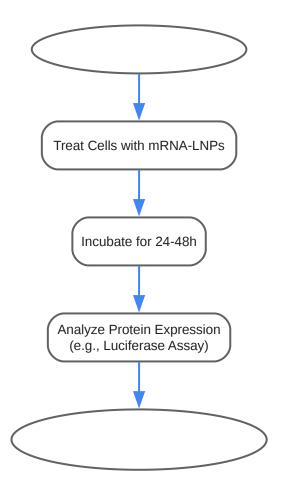
- At selected time points post-injection, euthanize the mice and harvest organs of interest (e.g., liver, spleen).
- For reporter gene expression, homogenize the tissues and perform an activity assay (e.g., luciferase assay).
- Immunogenicity Assessment:
 - Collect blood samples at different time points to measure cytokine and chemokine levels using multiplex assays (e.g., Luminex).
 - Analyze liver enzymes (ALT, AST) from serum to assess potential hepatotoxicity.

Visualizing the Workflow and Concepts

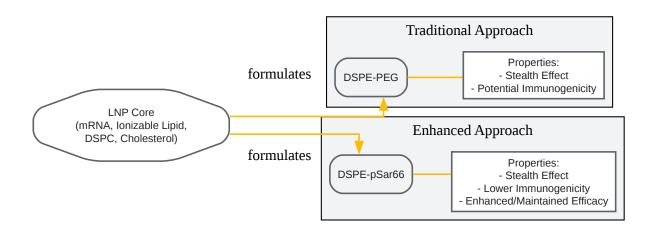
To better illustrate the processes and relationships discussed, the following diagrams are provided.











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